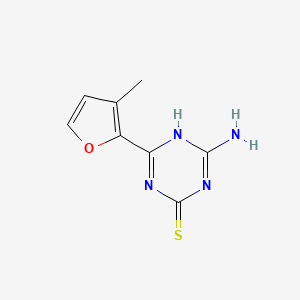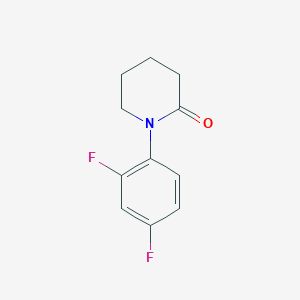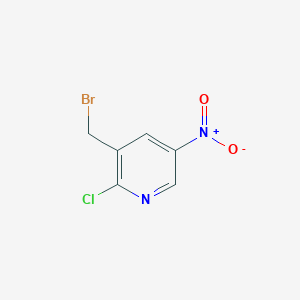
3-(Bromomethyl)-2-chloro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-chloro-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the second position, and a nitro group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chloro-5-nitropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-chloropyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-chloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The primary product is 3-(Aminomethyl)-2-chloro-5-nitropyridine.
Oxidation: Products include 3-(Formyl)-2-chloro-5-nitropyridine and 3-(Carboxyl)-2-chloro-5-nitropyridine.
Scientific Research Applications
3-(Bromomethyl)-2-chloro-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Biological Studies: The compound is employed in studies investigating the interaction of halogenated pyridines with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-chloro-5-nitropyridine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-chloropyridine: Lacks the nitro group, making it less reactive in redox reactions.
3-(Bromomethyl)-5-nitropyridine: Lacks the chlorine atom, potentially altering its lipophilicity and biological activity.
2-Chloro-5-nitropyridine: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-2-chloro-5-nitropyridine is unique due to the combination of its functional groups, which confer a distinct reactivity profile. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1251923-06-4 |
|---|---|
Molecular Formula |
C6H4BrClN2O2 |
Molecular Weight |
251.46 g/mol |
IUPAC Name |
3-(bromomethyl)-2-chloro-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-4-1-5(10(11)12)3-9-6(4)8/h1,3H,2H2 |
InChI Key |
ASQYIXLIIATUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
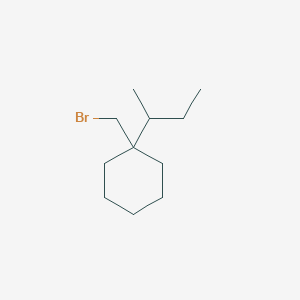
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
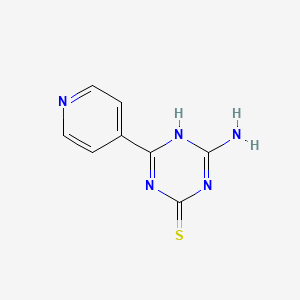
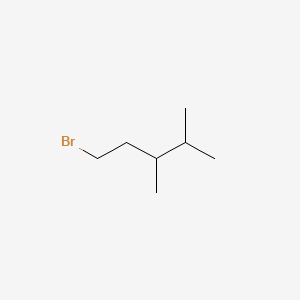

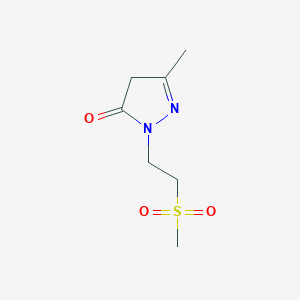


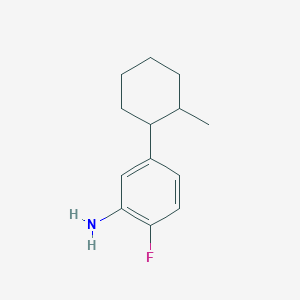
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
